

An In-depth Technical Guide to 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (DCHAPS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dchaps*

Cat. No.: *B011064*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, a zwitterionic detergent commonly referred to as **DCHAPS**. This document outlines its chemical properties, summarizes key quantitative data, and provides detailed experimental protocols for its application in life sciences research.

Core Concepts: Full Name and Chemical Structure

DCHAPS is a non-denaturing, zwitterionic sulfobetaine detergent. Its unique structure, derived from cholic acid, imparts a combination of properties from both sulfobetaine-type detergents and bile salts, making it highly effective for solubilizing membrane proteins and disrupting protein-protein interactions while preserving the native state and biological activity of the proteins.^{[1][2][3]}

- Full Name: 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate^{[3][4]}
- Synonyms: CHAPS, 3-((3-Cholamidopropyl)dimethylammonium)-1-propanesulfonate^{[2][4][5]}
- Chemical Formula: C₃₂H₅₈N₂O₇S^{[4][6]}
- CAS Number: 75621-03-3^{[4][5][6]}

Chemical Structure:

The structure of **DCHAPS** features a rigid steroidal backbone derived from cholic acid, a flexible linker arm containing a quaternary ammonium ion, and a sulfonate head group. This amphipathic nature, with both hydrophobic and hydrophilic regions, is key to its function as a detergent.

Quantitative Data Presentation

The following tables summarize the key physicochemical properties of **DCHAPS**, which are critical for its effective use in experimental design.

Table 1: General Physicochemical Properties

Property	Value	References
Molecular Weight	614.88 g/mol	[1]
Appearance	White crystalline powder	[4][7]
Solubility	Soluble in water	[6][7]
Detergent Class	Zwitterionic	[1]
Melting Point	156-158 °C (decomposes)	[7]
Density	1.01 g/mL at 20 °C	[2][7]

Table 2: Micellar Properties

Property	Value	Conditions	References
Critical Micelle Concentration (CMC)	8 to 10 mM (0.492% to 0.615% w/v)	Aqueous solution	[1]
6.41 mM	No salt	[8]	
4.10 mM	1.5 M NaCl	[8]	
Aggregation Number	10	[1] [6]	
4-14	0-0.1 M Na ⁺	[2]	
Micelle Molecular Weight	6149 Da	[1]	
Cloud Point	≥ 100°C	[1]	
Dialyzable	Yes	[1]	

Experimental Protocols

DCHAPS is a versatile tool in the laboratory, particularly for the solubilization of membrane proteins and for use in two-dimensional gel electrophoresis.

This protocol provides a general framework for the solubilization of membrane proteins using **DCHAPS**. Optimization may be required depending on the specific protein and downstream application.

Materials:

- Cell pellet containing the membrane protein of interest
- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold **DCHAPS** Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1-2% (w/v) **DCHAPS**, protease inhibitors)

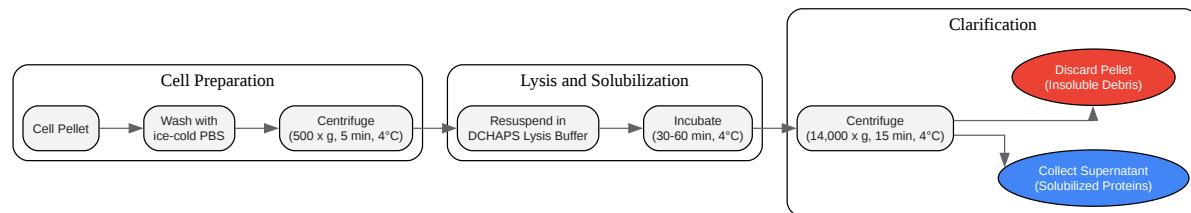
Procedure:

- Wash the cell pellet with ice-cold PBS to remove media components.

- Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells. Discard the supernatant.
- Resuspend the cell pellet in ice-cold **DCHAPS** Lysis Buffer. A common starting point is a 1:10 ratio of pellet volume to buffer volume.
- Incubate the mixture on ice or at 4°C for 30-60 minutes with gentle agitation to facilitate lysis and protein solubilization.
- Centrifuge the lysate at high speed (e.g., 14,000-20,000 x g) for 15-30 minutes at 4°C to pellet insoluble cellular debris.
- Carefully collect the supernatant, which contains the solubilized membrane proteins. The sample is now ready for downstream applications such as immunoprecipitation or chromatography.^[9]

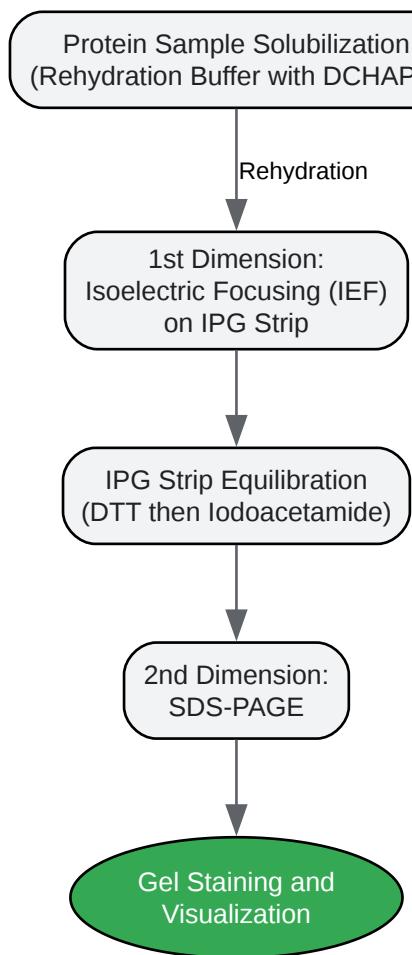
DCHAPS is a key component of rehydration and equilibration buffers in 2D gel electrophoresis, aiding in the denaturation and solubilization of proteins for isoelectric focusing (IEF).

Materials:


- Protein sample
- Rehydration Buffer (e.g., 8 M Urea, 2-4% (w/v) **DCHAPS**, 50 mM DTT, 0.2% (v/v) carrier ampholytes, and a trace of Bromophenol Blue)
- Equilibration Buffer I (e.g., 6 M Urea, 2% (w/v) SDS, 30% (v/v) glycerol, 50 mM Tris-HCl pH 8.8, 2% (w/v) DTT)
- Equilibration Buffer II (e.g., 6 M Urea, 2% (w/v) SDS, 30% (v/v) glycerol, 50 mM Tris-HCl pH 8.8, 2.5% (w/v) iodoacetamide)
- Immobilized pH Gradient (IPG) strips
- SDS-PAGE gels

Procedure:

- Sample Solubilization: Solubilize the protein sample in the Rehydration Buffer. The high concentration of urea acts as a chaotropic agent, while **DCHAPS** aids in solubilization.[10]
- Rehydration and Isoelectric Focusing (First Dimension):
 - Apply the protein sample to the IPG strip in a rehydration tray.
 - Allow the IPG strip to rehydrate with the sample for several hours or overnight at room temperature.[10]
 - Perform isoelectric focusing according to the manufacturer's instructions for the IEF system.
- Equilibration:
 - After IEF, equilibrate the IPG strip in Equilibration Buffer I for 15 minutes with gentle agitation. This step reduces disulfide bonds.
 - Transfer the strip to Equilibration Buffer II for another 15 minutes with gentle agitation. This step alkylates the reduced sulphhydryl groups, preventing them from re-oxidizing.[11]
- SDS-PAGE (Second Dimension):
 - Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.
 - Seal the strip in place with a small amount of molten agarose.
 - Perform electrophoresis to separate the proteins based on their molecular weight.
- Visualization: Stain the gel with a suitable stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein spots.[10]


Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **DCHAPS**.

[Click to download full resolution via product page](#)

Caption: Workflow for Membrane Protein Solubilization using **DCHAPS**.

[Click to download full resolution via product page](#)

Caption: Workflow for Two-Dimensional Gel Electrophoresis using **DCHAPS**.

Role in Signaling Pathway Research

While **DCHAPS** is not known to directly modulate signaling pathways, it is an indispensable tool for their study. Many components of cellular signaling cascades, including receptors, kinases, and phosphatases, are membrane-associated proteins. The ability of **DCHAPS** to gently and effectively solubilize these proteins from the lipid bilayer is crucial for their isolation and subsequent characterization. By preserving the native conformation and activity of these proteins, **DCHAPS** enables researchers to perform functional assays, study protein-protein interactions within signaling complexes, and conduct structural analyses, all of which are vital for elucidating the mechanisms of signal transduction. The use of **DCHAPS** in co-immunoprecipitation, for example, allows for the isolation of intact signaling complexes, providing insights into the dynamic interactions that govern cellular responses.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermo Scientific™ CHAPS Detergent (3-((3-cholamidopropyl) dimethylammonio)-1-propanesulfonate) | Fisher Scientific [fishersci.ca]
- 2. agscientific.com [agscientific.com]
- 3. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 4. 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate | C32H58N2O7S | CID 107670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. CHAPS | Zwitterionic Detergents | Detergents & Accessories | Protein Research [gbiosciences.com]
- 7. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 8. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. Two dimensional polyacrylamide gel electrophoresis of PBMCs proteins [bio-protocol.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (DCHAPS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011064#dchaps-full-name-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com